

Corticosterone-13C3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Corticosterone-13C3

Cat. No.: B12371073

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Corticosterone-13C3**, an isotopically labeled form of the glucocorticoid hormone corticosterone. This document details its molecular characteristics, its primary application in quantitative analysis, and the biological pathways in which it is a critical research tool.

Molecular Profile of Corticosterone-13C3

Corticosterone-13C3 is a stable isotope-labeled version of corticosterone, where three carbon-12 atoms are replaced by carbon-13 atoms. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of endogenous corticosterone.

Molecular Structure and Properties

The fundamental properties of **Corticosterone-13C3** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₈ ¹³ C ₃ H ₃₀ O ₄	[1][2][3]
Molecular Weight	349.44 g/mol	[1][2]
Canonical SMILES	<chem>C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2--INVALID-LINK--O</chem>	
InChI Key	OMFXVFTZEKFJBZ-WUCWGCHESA-N	

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry

The primary application of **Corticosterone-13C3** is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of corticosterone in biological matrices such as plasma, serum, and tissue homogenates. This technique offers high specificity and accuracy compared to other quantification methods.

Experimental Protocol: Quantification of Corticosterone in Plasma

The following is a generalized protocol for the quantification of corticosterone using **Corticosterone-13C3** as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2.1.1 Materials and Reagents

- Corticosterone standard
- **Corticosterone-13C3** internal standard
- Methanol (LC-MS grade)
- Water (LC-MS grade)

- Formic acid
- Solid-phase extraction (SPE) cartridges
- Human plasma samples

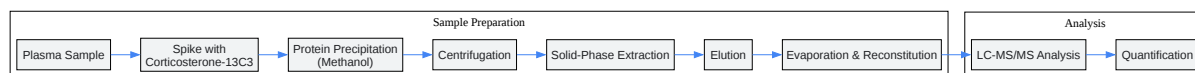
2.1.2 Sample Preparation

- Spiking: A known amount of **Corticosterone-13C3** is added to each plasma sample, calibrator, and quality control sample.
- Protein Precipitation: Proteins are precipitated by adding a volume of cold methanol.
- Centrifugation: Samples are centrifuged to pellet the precipitated proteins.
- Solid-Phase Extraction (SPE): The supernatant is loaded onto a pre-conditioned SPE cartridge to extract and concentrate the steroids.
- Elution: The steroids are eluted from the SPE cartridge.
- Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

2.1.3 LC-MS/MS Analysis

- Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a C18 column, to separate corticosterone from other analytes.
- Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both endogenous corticosterone and the **Corticosterone-13C3** internal standard.
- Quantification: The concentration of endogenous corticosterone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The workflow for this experimental protocol is illustrated in the diagram below.



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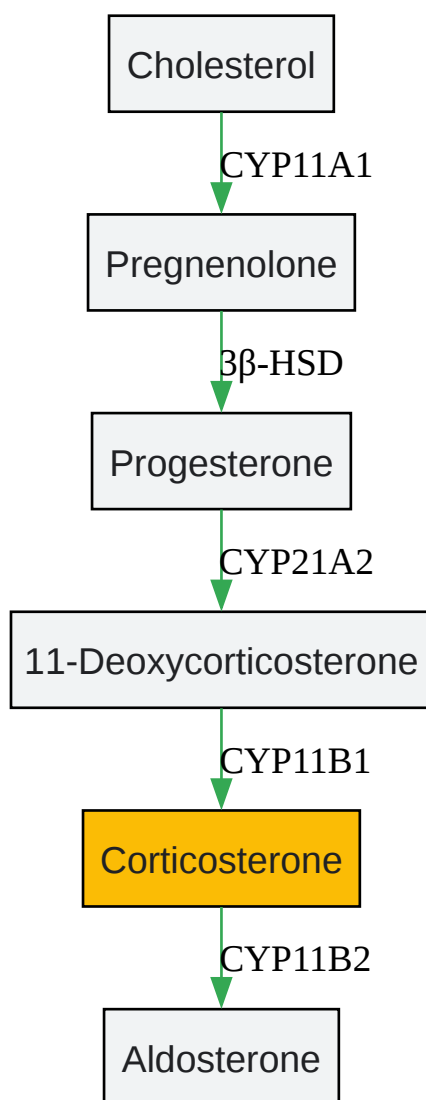
Figure 1: Experimental workflow for corticosterone quantification.

Biological Pathways and Relevance

Corticosterone is a key glucocorticoid hormone involved in the regulation of stress responses, energy metabolism, and immune function. Understanding its synthesis, signaling, and metabolism is crucial in various fields of research.

Corticosteroid Biosynthesis Pathway

Corticosterone is synthesized from cholesterol in the adrenal cortex through a series of enzymatic reactions. The pathway involves several key intermediates and enzymes.

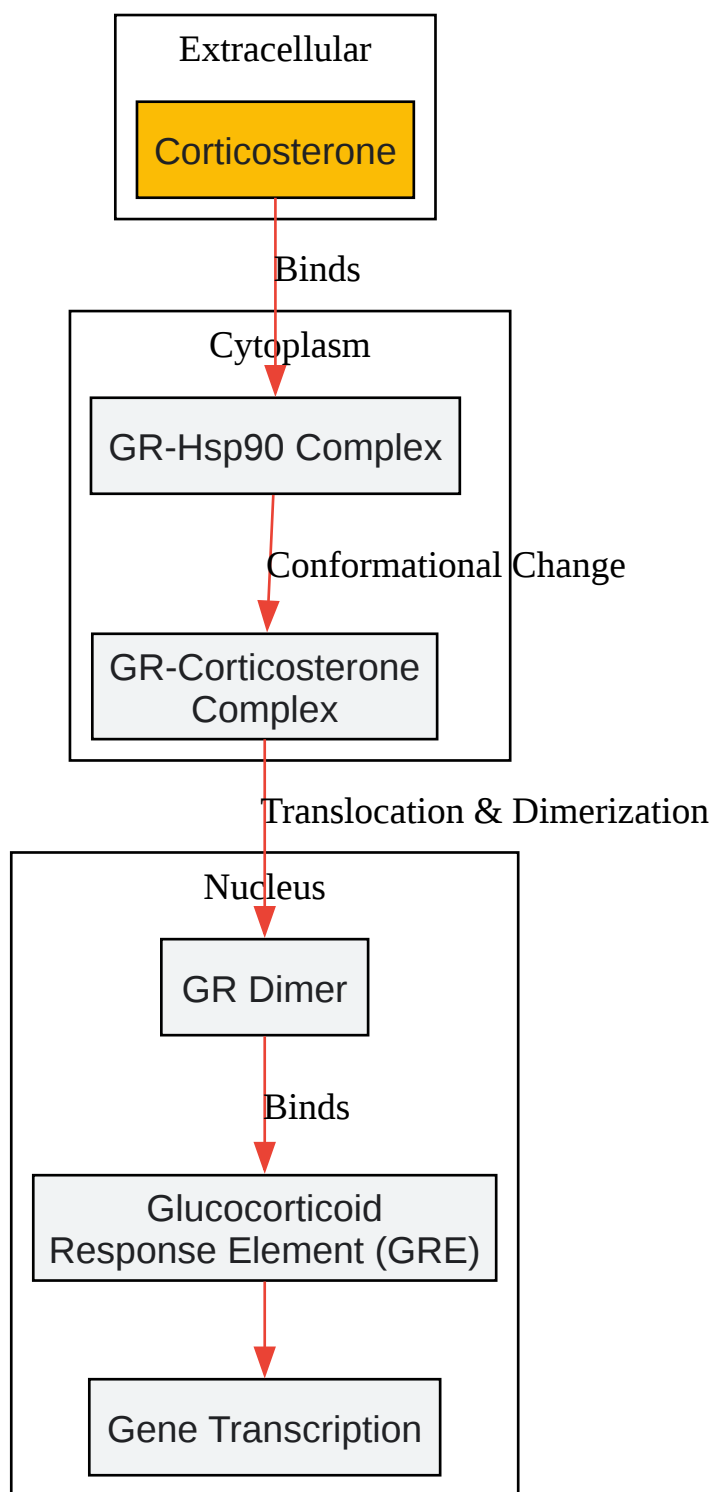


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Figure 2: Corticosteroid biosynthesis pathway.

Glucocorticoid Receptor Signaling Pathway

Corticosterone exerts its physiological effects by binding to the glucocorticoid receptor (GR), which then acts as a transcription factor to regulate gene expression.

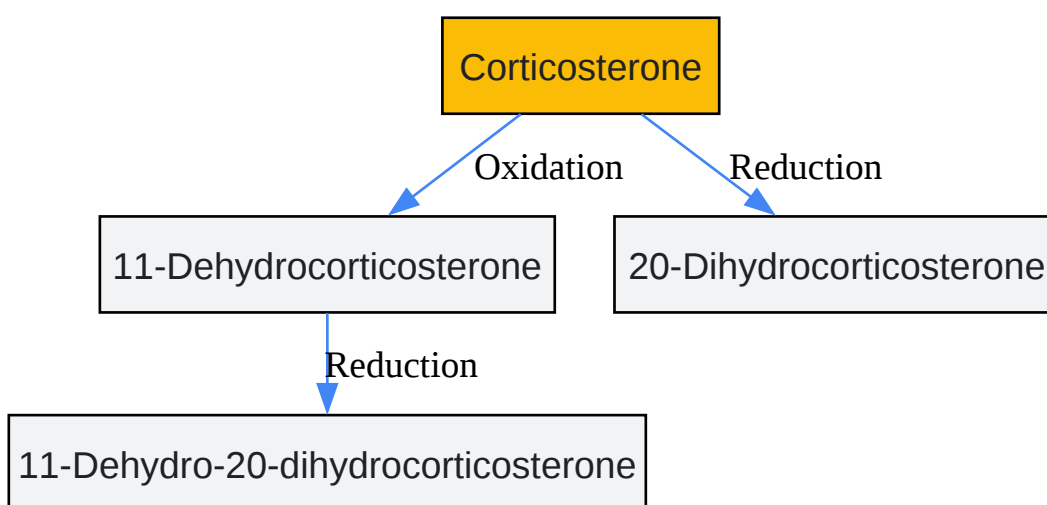


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Figure 3: Glucocorticoid receptor signaling pathway.

Corticosterone Metabolism

Corticosterone is metabolized in various tissues, primarily the liver and kidneys, into several metabolites that are then excreted. The major metabolic pathways include oxidation and reduction reactions.



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Figure 4: Major metabolic pathways of corticosterone.

Conclusion

Corticosterone-13C3 is an indispensable tool for researchers in endocrinology, neuroscience, and drug development. Its use as an internal standard in mass spectrometry provides the accuracy and precision required for the reliable quantification of corticosterone in biological systems. A thorough understanding of its properties and the biological pathways it helps to investigate is essential for its effective application in scientific research.

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